3-Azepanecarboxamide HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azepane-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)6-3-1-2-4-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAYTEDOIAQKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context of Azepanecarboxamide Derivatives in Medicinal and Organic Chemistry
The systematic name, 3-Azepanecarboxamide, precisely describes the molecule's structure. "Azepane" denotes a seven-membered saturated ring containing one nitrogen atom. The "carboxamide" functional group (-CONH₂) is attached to the third carbon atom of this ring. The "HCl" indicates that the molecule is in the form of a hydrochloride salt, where the basic nitrogen of the azepane ring is protonated by hydrochloric acid.
Azepanecarboxamide derivatives belong to the broader class of azepanes, which are heterocyclic compounds that serve as important structural motifs in a variety of bioactive molecules. nih.govresearchgate.net The seven-membered ring of azepane provides a flexible yet constrained three-dimensional scaffold, a desirable feature in the design of molecules intended to interact with specific biological targets. The carboxamide group is a key functional group in medicinal chemistry, known for its ability to form hydrogen bonds and act as a stable peptide bond isostere. jocpr.com The combination of the azepane ring and the carboxamide functionality in derivatives like 3-Azepanecarboxamide creates a molecular framework with potential for diverse biological activities. tandfonline.combenthamscience.com
Historical Overview of Azepane Ring Systems in Bioactive Compounds
The azepane ring system, a seven-membered nitrogen-containing heterocycle, has been a recurring motif in the development of bioactive compounds. nih.gov Historically, the chemistry of seven-membered rings gained prominence with the discovery and industrial application of caprolactam, the monomer for Nylon-6. However, in the context of medicinal chemistry, the exploration of azepane-containing structures has led to the discovery of numerous compounds with significant pharmacological properties.
Over the years, the azepane scaffold has been incorporated into a wide array of therapeutic agents. tandfonline.com Its unique conformational flexibility allows it to adapt to the binding sites of various biological targets, leading to compounds with applications in areas such as central nervous system disorders and as antimicrobial agents. tandfonline.comontosight.ai The development of synthetic methodologies to create functionalized azepanes has been a continuous area of research, enabling the exploration of a vast chemical space and the generation of novel drug candidates. researchgate.net More than 20 drugs containing the azepane motif have received FDA approval, highlighting the therapeutic importance of this heterocyclic system. nih.gov
Significance of Carboxamide Functionality in Ligand Design and Biological Recognition
The carboxamide group (-C(=O)NH₂) is a cornerstone of medicinal chemistry and plays a critical role in molecular recognition and ligand design. jocpr.com Its prevalence in pharmaceuticals stems from its unique electronic and steric properties. The amide bond is relatively stable to hydrolysis, providing metabolic stability to drug molecules. jocpr.com
Crucially, the carboxamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to form strong and specific interactions with biological targets such as proteins and nucleic acids. jocpr.comnih.gov This ability to participate in hydrogen bonding is fundamental to the binding affinity and selectivity of many drugs. nih.gov For instance, the carboxamide side chains of the amino acids asparagine and glutamine are vital for protein structure and function. jocpr.com In ligand design, the carboxamide moiety is often used as a bioisostere for other functional groups, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. Its incorporation can enhance target affinity, improve solubility, and modulate other drug-like characteristics. nih.govacs.org
Role and Relevance of Hydrochloride Salt Forms in Chemical Biology and Drug Discovery
Strategies for the Synthesis of the Azepanecarboxamide Core Structure
Traditional Multi-Step Organic Synthesis Routes for Azepane Systems
Common strategies for constructing the azepane framework include:
Ring Expansion Reactions: Methods such as the Beckmann rearrangement of cycloheptanone (B156872) oximes can be employed to form lactam intermediates, which are then reduced to the corresponding azepanes. smolecule.com
Cyclization Reactions: Starting from linear precursors, intramolecular cyclization can form the azepane structure. smolecule.com This often involves creating a bond between the nitrogen and a carbon atom at the appropriate position in the chain.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of certain azepane derivatives, such as 3-phenyl-N-(o-tolyl)azepane-1-carboxamide.
Diels-Alder Cyclization: This strategy can be used to form precursors that, after subsequent reactions like hydrogenation and oxidation, yield azepane analogues.
Organolithium Chemistry: The use of organolithium reagents, such as n-BuLi, can facilitate the lithiation and subsequent substitution of N-Boc protected heterocycles to create substituted azepanes. whiterose.ac.uk
A general synthetic pathway might involve several key transformations, including protection of functional groups, cyclization, and functional group interconversion to arrive at the desired azepanecarboxamide core. savemyexams.com
Table 1: Comparison of Traditional Azepane Synthesis Strategies
| Strategy | Key Transformation | Advantages | Disadvantages |
| Beckmann Rearrangement | Oxime to lactam | Well-established, readily available starting materials | Use of strong acids, potential for side reactions |
| Intramolecular Cyclization | Formation of N-C bond | Can be highly efficient for specific substrates | May require high dilution to prevent polymerization |
| Palladium Catalysis | C-C or C-N bond formation | High functional group tolerance | Cost of palladium catalyst, potential for metal contamination |
| Diels-Alder Reaction | [4+2] cycloaddition | Forms multiple stereocenters in one step | Limited by dienophile/diene availability, regioselectivity issues |
| Organolithium Chemistry | C-H activation | Access to unique substitution patterns | Requires anhydrous conditions, strong bases can be hazardous |
Ultrasound-Assisted and Green Chemistry Approaches to Azepanecarboxamides
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Ultrasound-assisted synthesis and green chemistry principles are at the forefront of this movement. mdpi.com
Ultrasound irradiation has been successfully applied to the synthesis of 7-oxo-2-azepanecarboxamides in a one-pot, three-component reaction. chemicalpapers.comresearchgate.net This method offers several advantages over traditional heating, including:
Shorter reaction times uobasrah.edu.iq
Higher yields uobasrah.edu.iq
Milder reaction conditions researchgate.net
Reduced energy consumption uobasrah.edu.iq
Environmentally friendly procedures uobasrah.edu.iq
Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving atom economy. organic-chemistry.orgacs.org In the context of azepanecarboxamide synthesis, this can involve:
Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. organic-chemistry.org
Catalytic Reactions: Employing catalysts to reduce the need for stoichiometric reagents, thereby minimizing waste. scispace.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of related heterocyclic compounds. mdpi.com
A study on the ultrasound-assisted synthesis of novel 7-oxo-2-azepanecarboxamides highlighted the use of a multi-component reaction involving keto carboxylic acids, primary amines, and isocyanides. chemicalpapers.commedsci.cn This approach exemplifies a green and efficient pathway to azepanecarboxamide analogues. researchgate.net
Table 2: Advantages of Ultrasound-Assisted Synthesis for Azepanecarboxamides
| Feature | Description |
| Increased Reaction Rates | Ultrasound waves create localized high-pressure and high-temperature zones, accelerating the reaction. |
| Improved Yields | Enhanced mass transfer and cavitation effects can lead to higher product yields. |
| Energy Efficiency | Reactions often proceed at lower temperatures and for shorter durations, saving energy. |
| Environmental Friendliness | Can reduce the need for harsh reagents and solvents, aligning with green chemistry principles. uobasrah.edu.iq |
Regioselective and Stereoselective Synthesis of 3-Azepanecarboxamide Enantiomers
The synthesis of specific enantiomers of 3-Azepanecarboxamide requires precise control over the regioselectivity and stereoselectivity of the reactions. This is crucial as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org
Regioselective synthesis ensures that a functional group is introduced at a specific position on the azepane ring. nih.govoregonstate.edu For 3-Azepanecarboxamide, this means selectively functionalizing the C3 position. This can be achieved through various strategies, including the use of directing groups or by carefully choosing reagents that favor reaction at the desired site. organic-chemistry.orgualberta.ca
Stereoselective synthesis , also known as asymmetric synthesis, aims to produce a single stereoisomer (enantiomer or diastereomer) in excess. wikipedia.orgmsu.edu Key approaches include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. nih.gov
Asymmetric Catalysis: Using chiral catalysts, such as organocatalysts or metal complexes, to favor the formation of one enantiomer over the other. encyclopedia.pubmdpi.com
Recent advancements have led to the development of enantioselective organocatalyzed domino reactions for the synthesis of azepane moieties, offering a powerful tool for creating stereochemically defined structures. Furthermore, piperidine (B6355638) ring expansion has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org
Formation and Purification of Hydrochloride Salts
The final step in the synthesis of 3-Azepanecarboxamide HCl is the formation and purification of its hydrochloride salt. This is a critical process for improving the compound's stability, solubility, and handling properties. americanpharmaceuticalreview.com
Chemical Principles of Acid-Base Salt Formation in Organic Synthesis
The formation of a hydrochloride salt is a classic acid-base reaction. numberanalytics.com The basic nitrogen atom in the azepane ring reacts with the acidic hydrogen of hydrochloric acid (HCl). olabs.edu.inbyjus.commasterorganicchemistry.com
The general principle involves the transfer of a proton (H+) from the acid (HCl) to the base (the azepane nitrogen). This results in the formation of a positively charged ammonium (B1175870) cation and a negatively charged chloride anion, which are held together by ionic bonds. olabs.edu.in
The reaction can be represented as: R₃N (base) + HCl (acid) → [R₃NH]⁺Cl⁻ (salt)
The resulting salt is typically a crystalline solid with properties that differ significantly from the free base, such as increased water solubility and a higher melting point. olabs.edu.inunal.edu.co The choice of forming a hydrochloride salt is often favored in pharmaceutical chemistry due to the physiological compatibility of the chloride ion and the ability to improve the physicochemical properties of the parent compound. acs.org The strength of the acid and base involved determines the properties of the resulting salt solution. libretexts.org
Optimization of Hydrochloride Salt Crystallization and Isolation Procedures
The crystallization and isolation of the hydrochloride salt are crucial for obtaining a pure and stable final product. hamptonresearch.com Optimization of this process involves careful control of several parameters.
Key factors influencing crystallization include:
Solvent System: The choice of solvent is critical. A common technique is to dissolve the free base in a suitable organic solvent and then add a solution of HCl in an organic solvent (e.g., ether, isopropanol) to precipitate the salt. acs.orggoogle.comblogspot.com The use of a good solvent in which the base is soluble and a poor solvent in which the salt is insoluble is a common strategy. google.com
Temperature: Cooling the solution can decrease the solubility of the salt and promote crystallization. google.com
Concentration: The concentration of the free base and HCl can affect the rate of crystallization and the size and quality of the crystals.
Stirring: Agitation can influence nucleation and crystal growth. google.com
Purification of the hydrochloride salt is often achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a hot solvent and then allowing it to cool slowly, leading to the formation of purer crystals. google.com The selection of the recrystallization solvent system is a critical step in achieving high purity. google.com Co-crystallization with other agents can also be explored to modify the physicochemical properties of the hydrochloride salt. nih.govresearchgate.net
The final isolated solid is typically washed with a cold solvent to remove any remaining impurities and then dried to obtain the pure this compound.
Systematic Exploration of Structural Variations and Their Influence on Biological Activity
The biological activity of this compound analogues is intricately linked to their three-dimensional structure. By methodically altering the azepane ring and the carboxamide functional group, researchers can deduce the key molecular features required for interaction with biological targets.
The azepane ring, a seven-membered heterocycle, is a core component of the this compound structure. Its conformational flexibility and the placement of substituents are significant determinants of biological activity. The ability of the azepane ring to adopt various low-energy conformations can directly impact how the molecule fits into a receptor's binding site.
Introducing substituents on the azepane ring can serve multiple purposes. For instance, replacing the azepane ring with a more rigid structure like a 1-adamantanamine moiety has been explored to improve metabolic stability. nih.gov In a series of benzo[d]thiazol-2(3H)one ligands, this modification was well-tolerated for sigma-1 receptor affinity. nih.gov Furthermore, the position of substituents is critical; for example, in some benzo[c]azepine derivatives, methoxy (B1213986) groups have been shown to enhance solubility and modulate receptor binding. The stereochemistry of these substituents also plays a pivotal role in determining the compound's biological profile. Docking studies of azepane analogues of piperidine-containing drugs have shown that even with a single-atom ring enlargement, the azepane analogues can adopt binding poses very similar to the original drugs. manchester.ac.uk
Table 1: Effects of Azepane Ring Modifications
| Modification | Influence on Conformation | Potential Impact on Biological Activity |
| Ring substitution | Can alter the preferred ring conformation and introduce new interactions. | Can enhance or decrease binding affinity and selectivity. |
| Replacement with rigid scaffolds | Reduces conformational flexibility. | May improve metabolic stability and receptor affinity. nih.gov |
| Ring enlargement/contraction | Changes the overall geometry and positioning of functional groups. | Can alter the binding mode and interaction with target receptors. manchester.ac.uk |
The carboxamide group is a critical functional moiety, often involved in hydrogen bonding interactions with biological targets. mdpi.com Modifications to this group, including substitutions on the amide nitrogen, can significantly alter a compound's properties. For instance, N-substituted indole-2-carboxamides have been synthesized to explore their anticancer potential, with the carboxamide linkage enhancing molecular flexibility and hydrogen bonding opportunities. mdpi.com
Replacing the carboxamide with a bioisosteric equivalent, such as a sulfonamide, can also have a profound impact on activity. researchgate.net In a study of arylpiperazinylalkyl derivatives, the replacement of a carboxamide with a sulfonamide group led to changes in affinity for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net The nature of the substituents on the carboxamide can also influence selectivity and potency, as demonstrated in a series of benzoxazolone carboxamides developed as acid ceramidase inhibitors. nih.gov
Table 2: Impact of Carboxamide Group Variations
| Modification | Effect on Physicochemical Properties | Common Impact on Biological Activity |
| N-Alkylation | Increases lipophilicity. | Can modulate binding affinity and cell permeability. mdpi.com |
| N-Arylation | Increases steric bulk and potential for pi-stacking interactions. | Can enhance potency and selectivity. nih.gov |
| Bioisosteric Replacement (e.g., with sulfonamide) | Alters electronic and hydrogen bonding properties. | Can lead to significant changes in receptor affinity and selectivity. researchgate.net |
The salt form of a drug, in this case, the hydrochloride (HCl) salt of 3-Azepanecarboxamide, can significantly influence its physicochemical properties, such as solubility, dissolution rate, and stability. mdpi.combjcardio.co.uk These properties, in turn, affect the drug's absorption and bioavailability. msdmanuals.com While the parent molecule dictates the interaction with the receptor, the salt form can impact the concentration of the drug that reaches the target. bjcardio.co.uknumberanalytics.com
Different counterions can alter the lipophilicity of a drug, which affects its ability to cross cell membranes. mdpi.comnumberanalytics.com For example, the choice of counterion can influence the partition coefficient (log P) of a drug, thereby affecting its absorption and distribution. bjcardio.co.uk Although the majority of peptide-based therapeutics are marketed as hydrochloride or acetate (B1210297) salts, much of the initial research is conducted with trifluoroacetate (B77799) (TFA) salts, highlighting the importance of considering the salt form early in development. nih.gov The conversion of a salt to its free base form can also occur, potentially affecting its pharmacokinetic profile. mdpi.com
Computational Methods in SAR Elucidation and Predictive Modeling
Computational techniques are invaluable tools in modern medicinal chemistry for elucidating SAR and predicting the biological activity of novel compounds.
Molecular docking is a computational method that predicts the preferred binding mode of a ligand to a biological target. neliti.comdntb.gov.uanih.gov This technique provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. neliti.com For example, molecular docking studies on azepine derivatives have been used to identify potential inhibitors of the H1N1 virus neuraminidase. neliti.comresearchgate.net Virtual screening, which involves docking large libraries of compounds, can be employed to identify new potential drug candidates from vast chemical spaces. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comfrontiersin.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules to build more accurate predictive models. frontiersin.orgtandfonline.com These models can then be used to predict the activity of newly designed compounds. arabjchem.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.netnih.gov A pharmacophore model can be used as a 3D query to search for new molecules that possess the desired features, aiding in the discovery of novel active compounds. tandfonline.comnih.gov This approach has been successfully applied to various classes of compounds, including piperidine carboxamide derivatives and indole-2-carboxamides. arabjchem.orgresearchgate.net
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two powerful computational methods used to predict the binding affinities of ligands to their target proteins. These techniques are instrumental in the lead optimization phase of drug discovery, allowing for the prioritization of compounds for synthesis and testing. cresset-group.comdrugtargetreview.comresearchgate.net
Free Energy Perturbation (FEP)
FEP is a rigorous, simulation-based method that calculates the difference in free energy between two states, such as the binding of two different but structurally similar ligands to a protein. cresset-group.comresearchgate.net It operates by "alchemically" transforming one molecule into another through a series of non-physical intermediate steps in a computer simulation. cresset-group.com This allows for a highly accurate prediction of the relative binding free energy (ΔΔG). Recent advances in computing power, particularly the use of Graphics Processing Units (GPUs), and improved force fields have made FEP an increasingly viable and valuable tool in drug discovery. cresset-group.comdrugtargetreview.com
A notable application of FEP was demonstrated in a scaffold-hopping strategy to identify novel and potent phosphodiesterase-5 (PDE5) inhibitors, where the initial scaffolds contained an azepino-indole core, a structure related to the azepane family. nih.govnih.govbohrium.comadelphi.eduresearchgate.net In this research, FEP calculations were used to predict the theoretical binding free energies (ΔGFEP) of newly designed compounds. The predictions showed strong correlation with experimental values (ΔGEXP), validating the power of FEP to guide molecular design. nih.govnih.govbohrium.com The mean absolute deviation between the predicted and experimental values was less than 2 kcal/mol, a level of accuracy significantly greater than that achieved by MM-GBSA methods. nih.govnih.gov
Table 1: FEP-Calculated vs. Experimental Binding Free Energies for PDE5 Inhibitors with an Azepino-Indole Scaffold
This table is generated based on data from a study on azepino-indole derivatives, which serve as analogues for understanding computational methods applicable to azepane-containing compounds. nih.gov
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)
The MM/PBSA method is a popular end-point technique for estimating the free energy of binding. nih.govontosight.ai It is less computationally demanding than FEP, making it suitable for screening larger numbers of compounds. nih.gov The method involves running a molecular dynamics (MD) simulation of the protein-ligand complex and then calculating the binding free energy by averaging over a number of snapshots from the simulation trajectory. acs.orghod4.netuni-duesseldorf.de
The total binding free energy in MM/PBSA is calculated as a sum of several components: ontosight.aiacs.orghod4.net
ΔEMM (Molecular Mechanics Energy): The change in gas-phase energy, including van der Waals and electrostatic interactions between the protein and the ligand.
ΔGsolv (Solvation Free Energy): The energy change associated with solvating the molecules. This is further divided into a polar component (ΔGPB), calculated using the Poisson-Boltzmann equation, and a non-polar component (ΔGSA), estimated from the solvent-accessible surface area.
-TΔS (Conformational Entropy): The change in conformational entropy upon ligand binding. This term is computationally expensive to calculate and is often omitted, especially when comparing similar ligands where the change is assumed to be negligible. acs.orgnih.gov
Table 2: Typical Energy Components in an MM/PBSA Calculation
| Energy Component | Description | Typical Contribution to Binding |
| ΔEvdw | Van der Waals interactions | Favorable (Negative) |
| ΔEelec | Electrostatic interactions in the gas phase | Favorable (Negative) |
| ΔGpolar | Polar contribution to solvation energy | Unfavorable (Positive) |
| ΔGnonpolar | Non-polar contribution to solvation energy | Favorable (Negative) |
| ΔGbinding | Total Binding Free Energy (excluding entropy) | Sum of the above components |
While no specific MM/PBSA data tables for this compound analogues are publicly documented, this method is routinely applied to heterocyclic compounds. For instance, in studies of various protein-ligand systems, MM/PBSA has been used to rationalize experimental findings and improve the results of virtual screening. nih.govnih.gov The accuracy of MM/PBSA can be sensitive to parameters such as the choice of force field and the internal dielectric constant used in the calculations. nih.govpkusz.edu.cn Despite its approximations, MM/PBSA serves as a valuable tool for ranking compounds and distinguishing between strong and weak binders. uni-duesseldorf.deacs.org
Advanced Computational and Theoretical Chemistry Investigations of 3 Azepanecarboxamide Hcl
Quantum Chemical Studies: Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model molecular behavior at the atomic level, offering a powerful complement to experimental investigation. For 3-Azepanecarboxamide HCl, these studies can elucidate its behavior in chemical reactions and biological systems.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. nih.gov For this compound, geometry optimization would be performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d). nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the most stable, ground-state structure.
Once the optimized geometry is obtained, it serves as the basis for predicting various spectroscopic properties. For instance, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and the presence of key functional groups, such as the C=O stretch of the amide and the N-H bonds within the azepane ring and amide group. nih.gov
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar organic molecules.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O (Amide) | 1.25 Å |
| C-N (Amide) | 1.36 Å | |
| C-C (Ring) | 1.54 Å | |
| Bond Angle | O=C-N | 123.0° |
| C-N-C (Ring) | 115.0° | |
| Dihedral Angle | H-N-C-C | 178.0° |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for understanding a molecule's chemical reactivity. semanticscholar.orgacadpubl.eu The MEP map provides a visual representation of the total charge distribution on the molecule's surface, allowing for the identification of sites prone to electrophilic and nucleophilic attack. bhu.ac.inmalayajournal.org
The MEP is mapped onto the electron density surface, with different colors representing different potential values. malayajournal.org
Red Regions : Indicate the most negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. For this compound, the carbonyl oxygen of the amide group would be a prominent red region. malayajournal.org
Blue Regions : Indicate the most positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. The hydrogen atoms bonded to nitrogen, particularly the protonated amine in the HCl salt, would be expected to show a strong positive potential. malayajournal.org
Green Regions : Represent areas of neutral or near-zero potential.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. semanticscholar.orgacadpubl.eu A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. ijcaonline.org These parameters help in characterizing the charge transfer interactions that can occur within the molecule. semanticscholar.orgijcaonline.org
Table 2: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative) This table presents hypothetical data based on typical DFT calculations.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.85 | Electron-donating capacity |
| ELUMO | -0.95 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.90 | Chemical reactivity and stability |
Conformational Analysis and Energy Landscapes using Ab Initio and Molecular Mechanics Methods
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. The azepane ring is particularly flexible, capable of adopting various chair, boat, and twist-chair conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.
Computational methods are indispensable for exploring this complex conformational space. The process typically involves:
Molecular Mechanics (MM) : A rapid, classical method used to perform an initial broad search of the conformational landscape. MM methods can quickly scan through systematic rotations of dihedral angles to identify a large set of potential low-energy structures.
Ab Initio Methods : More computationally intensive but accurate quantum mechanical methods, such as Hartree-Fock (HF) or DFT, are then used to re-optimize the geometries of the conformers identified by MM. This provides a more reliable ranking of their relative stabilities.
The results of this analysis are often visualized as a Ramachandran-like plot or a potential energy landscape, showing energy minima (stable conformers) and the energy barriers (transition states) that separate them. Identifying the global minimum energy conformer is crucial, as it represents the most populated and often the most biologically active form of the molecule.
Reaction Mechanism Elucidation through Quantum Chemical Topology and Intrinsic Reaction Coordinate (IRC) Calculations
Understanding how a chemical reaction proceeds at a molecular level is a central goal of theoretical chemistry. For reactions involving this compound, such as its synthesis or metabolic degradation, quantum chemical calculations can be used to elucidate the reaction mechanism. This involves identifying the reactants, products, and, most importantly, the transition state (TS) that connects them. The TS is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions.
The Intrinsic Reaction Coordinate (IRC) is a computational method used to map the minimum energy path connecting the transition state to the reactants and products. missouri.eduscm.com An IRC calculation starts from the optimized TS geometry and traces the steepest descent path on the potential energy surface in both the forward and reverse directions. scm.comresearchgate.net Successfully connecting the TS to the intended reactants and products via an IRC path confirms that the identified TS is correct for the reaction under investigation. missouri.edu The resulting energy profile along the IRC provides the activation energy barrier, which is critical for understanding the reaction kinetics. nih.gov This "time-like" coordinate provides a detailed portrait of the geometric changes the molecule undergoes as the reaction progresses. nih.gov
Predictive Modeling for Absorption, Distribution, and Metabolism (ADME) Properties (Computational Aspects, not experimental data)
In drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are as critical as its efficacy. Poor pharmacokinetic profiles are a major cause of failure in drug development. researchgate.net Computational, or in silico, methods allow for the early prediction of ADME properties, helping to prioritize promising candidates and identify potential liabilities before resource-intensive experimental assays are conducted. researchgate.netnih.gov
These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a molecule's structural or physicochemical features with its biological activity or properties. Modern approaches frequently employ machine learning and deep neural network architectures trained on large datasets of compounds with known ADME properties. nih.govchemrxiv.orgchemrxiv.org For this compound, these models can predict a range of key ADME parameters without requiring experimental data.
Table 3: Computationally Predicted ADME Properties for this compound (Illustrative) This table lists common ADME parameters that can be predicted using computational models.
| ADME Property | Predicted Parameter | Significance |
| Absorption | Aqueous Solubility (LogS) | Influences dissolution and absorption in the GI tract. |
| Caco-2 Permeability | Predicts intestinal absorption across the gut wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates potential for central nervous system activity. |
| Plasma Protein Binding (% PPB) | Affects the free concentration of the compound available to act. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |
Advanced Analytical and Characterization Methodologies in 3 Azepanecarboxamide Hcl Research
High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment
Spectroscopic methods provide fundamental information about the molecular architecture of 3-Azepanecarboxamide HCl, from the connectivity of atoms to the nature of the chemical bonds and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the carbon and proton framework and to assess the purity of the sample.
¹H NMR Spectroscopy : This technique provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the azepane ring, the amide (-CONH₂) protons, and the amine proton, which will be part of an ammonium (B1175870) salt (N⁺-H). The chemical shifts (δ) are influenced by adjacent functional groups. Protons on carbons alpha to the nitrogen atom are typically shifted downfield. Due to the restricted rotation around the C-N amide bond, the two amide protons may appear as separate signals. pku.edu.cn The integration of the peaks corresponds to the number of protons, confirming the structural assignment.
¹³C NMR Spectroscopy : In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. openstax.orglibretexts.org This allows for a direct count of non-equivalent carbons, verifying the presence of the seven carbons in the this compound structure. The carbonyl carbon (C=O) of the amide group is characteristically found at the low-field end of the spectrum (typically 160-180 ppm). openstax.org The carbons of the azepane ring will appear in the aliphatic region, with their specific shifts determined by their position relative to the nitrogen atom and the carboxamide substituent.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton sequence around the azepane ring. HSQC correlates protons directly to the carbons they are attached to, allowing for definitive assignment of both ¹H and ¹³C signals.
Purity Assessment : The presence of impurities, such as residual solvents or synthesis byproducts, can be detected by the appearance of extraneous peaks in both ¹H and ¹³C NMR spectra. rsc.org Quantitation can be achieved by comparing the integration of impurity peaks to that of the main compound's peaks with a known internal standard.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
Expected chemical shifts (δ) in ppm relative to TMS. Values are illustrative and can vary based on the solvent and experimental conditions.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Amide Carbonyl) | - | 170 – 178 |
| C3 (CH-CONH₂) | 2.5 – 3.0 | 40 – 48 |
| C2, C7 (CH₂-N⁺H₂) | 3.0 – 3.6 | 45 – 55 |
| C4, C5, C6 (Ring CH₂) | 1.5 – 2.2 | 25 – 35 |
| -CONH₂ | 7.0 – 8.0 (two broad singlets) | - |
| -N⁺H₂- (Ring) | 8.5 – 9.5 (broad singlet) | - |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, electrospray ionization (ESI) is a common method, which typically protonates the molecule in the positive ion mode, yielding the [M+H]⁺ ion, where M is the free base. This allows for the experimental confirmation of the molecular formula.
Table 2: HRMS Data for 3-Azepanecarboxamide
Calculated exact mass for the protonated free base [C₇H₁₄N₂O + H]⁺.
| Ion Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|
| [C₇H₁₅N₂O]⁺ | 143.1184 | 143.1184 ± 0.0005 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum displays characteristic absorption bands for specific functional groups. For this compound, key absorptions would include the N-H stretching of the primary amide and the protonated amine, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). docbrown.infonih.gov
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, it provides complementary information. For instance, more symmetric bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
Expected vibrational frequencies for key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amide) | Stretching | 3100 – 3500 (typically two bands) |
| N⁺-H (Ammonium Salt) | Stretching | 2400 – 3200 (broad) |
| C-H (Aliphatic) | Stretching | 2850 – 3000 |
| C=O (Amide I Band) | Stretching | 1650 – 1690 |
| N-H (Amide II Band) | Bending | 1590 – 1650 |
| C-N | Stretching | 1250 – 1350 |
Chromatographic and Electrophoretic Separations for Compound Purity and Impurity Profiling
Chromatographic techniques are essential for separating the main compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment and the characterization of minor components.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a polar molecule like this compound, a reversed-phase (RP-HPLC) method is typically employed.
Method : In RP-HPLC, a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure good peak shape for amine-containing compounds. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Detection :
UV Detection : The amide carbonyl group provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically in the range of 200-220 nm. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the components eluting from the column. This is invaluable for identifying unknown impurities by providing their mass, which can suggest a molecular formula and structure. researchgate.net
Table 4: Representative RP-HPLC Method for Purity Analysis
A typical set of conditions for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
While HPLC is suitable for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile or semi-volatile byproducts that may arise during the synthesis of this compound. google.com Amide synthesis can sometimes involve reagents or generate side products that are more amenable to GC analysis. researchgate.net
Method : In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments. The resulting mass spectrum serves as a molecular fingerprint for identification.
Table 5: Potential Volatile Byproducts Analyzed by GC-MS
Examples of impurities that may be identified using GC-MS during process development.
| Potential Analyte | Rationale for GC-MS Analysis |
|---|---|
| Residual Solvents (e.g., Toluene, Dichloromethane) | Commonly used in organic synthesis; must be controlled in the final product. |
| Volatile Starting Materials | To confirm complete conversion during the reaction. |
| Low Molecular Weight Side-Products | Identification of byproducts can help in optimizing reaction conditions. |
Thermal Analysis Techniques for Salt Stability and Polymorphism Studies
Similarly, there is a lack of publicly available data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound. DSC data would be crucial for identifying melting points, phase transitions, and potential polymorphic forms of the salt. TGA data would provide information on the thermal stability of the compound and its decomposition profile. Without these experimental results, a discussion on the salt's stability and any potential polymorphic behavior remains purely speculative.
Due to the absence of the necessary factual and scientific data for "this compound," the generation of an article that adheres to the user's strict requirements for detailed, data-driven content is not feasible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azepanecarboxamide HCl, and how can its purity be validated?
- Answer : The synthesis typically involves cyclization of precursor amines with carbonyl reagents under acidic conditions. Purity validation requires multi-method characterization:
- HPLC : Quantify impurities using a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% TFA in water.
- NMR : Confirm structural integrity via and NMR, focusing on characteristic peaks (e.g., azepane ring protons at δ 1.5–2.5 ppm and carboxamide carbonyl at δ ~170 ppm).
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, Cl) within ±0.4% of theoretical values.
- Reference protocols from primary literature and replicate methods as outlined in materials sections of peer-reviewed journals .
Q. Which analytical techniques are recommended for assessing this compound stability under varying pH conditions?
- Answer : Conduct accelerated stability studies using:
- Potentiometric Titration : Monitor HCl dissociation in aqueous buffers (pH 1–12) to identify degradation thresholds .
- LC-MS : Detect hydrolytic byproducts (e.g., free azepane or carboxylic acid derivatives) over time.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled humidity.
- Standardize protocols per ICH guidelines Q1A(R2) for forced degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Discrepancies often arise from experimental variables:
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent systems (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Data Normalization : Use internal controls (e.g., β-galactosidase for transfection efficiency) and validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance; report p-values and confidence intervals.
- Cross-reference methodologies from high-impact journals and replicate key experiments .
Q. What experimental design principles should guide the optimization of this compound’s solubility for in vivo studies?
- Answer : Employ a factorial design approach:
- Variables : pH (4–8), co-solvents (PEG-400, cyclodextrins), and temperature (4–37°C).
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal solubility.
- In Silico Tools : Use COSMO-RS or Hansen solubility parameters to pre-screen excipients.
- Validate with dynamic light scattering (DLS) to confirm absence of aggregates. Document deviations from published protocols .
Q. How can potentiometric titration with derivative analysis improve quantification of this compound in complex mixtures?
- Answer : In mixtures containing competing acids/bases:
- Titrant : Use 0.1M NaOH with automated burette systems.
- Data Processing : Apply first- and second-derivative plots to resolve overlapping equivalence points (e.g., distinguishing HCl from weak acid contributions).
- Validation : Compare results against HPLC-UV for accuracy (±2% error margin).
- Reference advanced titration methodologies from analytical chemistry textbooks .
Methodological and Ethical Considerations
Q. What protocols ensure ethical handling and disposal of this compound in academic labs?
- Answer : Adhere to institutional EH&S guidelines:
- Storage : In airtight containers at –20°C, segregated from oxidizers.
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal; solid waste via licensed hazardous waste contractors.
- PPE : Lab coat, nitrile gloves, and safety goggles mandatory during handling.
- Document procedures per OSHA HCS standards and MedChemExpress safety data sheets .
Q. How should researchers address sex/gender dimensions in pharmacological studies of this compound?
- Answer : Follow SAGER guidelines:
- In Vivo Models : Use both male and female rodents to assess pharmacokinetic differences.
- Cell Lines : Include gender-specific primary cells (e.g., hepatocytes).
- Data Reporting : Stratify results by sex in supplementary materials and discuss limitations in generalizability.
- Cite frameworks from journals mandating sex-balanced research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
